4-hydroxy-4-methyl-6-oxo-N,N'-diphenyl-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxamide
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Overview
Description
4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYL-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-13-DICARBOXAMIDE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique cyclohexane structure, which is functionalized with multiple phenyl groups and a carboxamide moiety.
Preparation Methods
The synthesis of 4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYL-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-13-DICARBOXAMIDE typically involves the reaction of N-arylamides of acetoacetic acid with benzalacetone and 4-chlorobenzalacetone under basic conditions (KOH) in methanol at room temperature . The reaction conditions can be adjusted by varying the amount of potassium hydroxide used, which can lead to the formation of dehydration products . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYL-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-13-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various functionalized cyclohexanone derivatives.
Biology: The compound exhibits biological activities such as analgesic and anti-inflammatory effects.
Industry: The compound is used in the production of fluorescent agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYL-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-13-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its analgesic activity is attributed to its ability to modulate pain receptors and pathways in the nervous system . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar compounds include other functionalized cyclohexanone derivatives such as:
Ketamine: A non-inhalation anesthetic with analgesic activity.
Naloxone: An opioid receptor antagonist used in the treatment of opioid overdose.
Tetracycline: A broad-spectrum antibiotic. Compared to these compounds, 4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYL-2-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXANE-13-DICARBOXAMIDE is unique due to its specific structural features and diverse range of applications.
Properties
Molecular Formula |
C30H32N2O4 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenyl-2-(4-propan-2-ylphenyl)cyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C30H32N2O4/c1-19(2)20-14-16-21(17-15-20)25-26(28(34)31-22-10-6-4-7-11-22)24(33)18-30(3,36)27(25)29(35)32-23-12-8-5-9-13-23/h4-17,19,25-27,36H,18H2,1-3H3,(H,31,34)(H,32,35) |
InChI Key |
LYJYZVIBXGVETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3)(C)O)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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